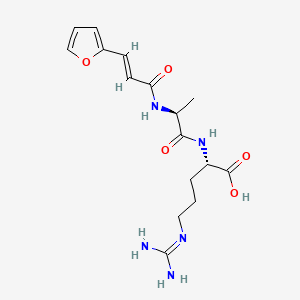
Furylacryloylalanylarginine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furylacryloylalanylarginine is a peptide compound with the molecular formula C16H23N5O5 and a molecular weight of 365.38 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Furylacryloylalanylarginine typically involves peptide coupling reactions. The process begins with the protection of amino groups to prevent unwanted side reactions. The furylacryloyl group is introduced through an acylation reaction, followed by the coupling of alanyl and arginine residues using standard peptide synthesis techniques .
Industrial Production Methods
Industrial production methods for this compound often involve solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids . The final product is then cleaved from the resin and purified using chromatographic techniques.
化学反応の分析
Types of Reactions
Furylacryloylalanylarginine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or peptide side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various furan derivatives, modified peptides, and substituted furan compounds .
科学的研究の応用
Furylacryloylalanylarginine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and enzyme inhibition.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and drug delivery systems
作用機序
The mechanism of action of Furylacryloylalanylarginine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The furan ring plays a crucial role in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- Furylacryloylglycylarginine
- Furylacryloylalanylglycine
- Furylacryloylalanylleucine
Uniqueness
Furylacryloylalanylarginine is unique due to its specific combination of the furan ring and peptide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O5/c1-10(20-13(22)7-6-11-4-3-9-26-11)14(23)21-12(15(24)25)5-2-8-19-16(17)18/h3-4,6-7,9-10,12H,2,5,8H2,1H3,(H,20,22)(H,21,23)(H,24,25)(H4,17,18,19)/b7-6+/t10-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMXOYCJJRUPKZ-RIVSHMCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C=CC1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)/C=C/C1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76079-06-6 |
Source


|
| Record name | Furylacryloylalanylarginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076079066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: How does Furylacryloylalanylarginine (FA-Ala-Arg) influence nitric oxide production in MCF-7 breast cancer cells?
A1: FA-Ala-Arg serves as a substrate for carboxypeptidases, specifically Carboxypeptidase-D (CPD), which is present on the cell surface of MCF-7 cells []. When CPD cleaves FA-Ala-Arg, it releases arginine. This arginine is then transported into the cell and converted into nitric oxide (NO) []. This process is enhanced in the presence of prolactin and/or 17beta-estradiol, which upregulate CPD expression [].
Q2: What happens when CPD activity is inhibited in the presence of FA-Ala-Arg?
A2: Inhibiting CPD with a specific inhibitor like 2-mercaptomethyl-3-guanidinoethylthio-propanoic acid (MGTA) prevents the cleavage of FA-Ala-Arg []. Consequently, this inhibition reduces the availability of intracellular arginine, leading to decreased nitric oxide production and ultimately impacting MCF-7 cell survival []. This effect highlights the importance of CPD activity in utilizing FA-Ala-Arg for NO production and its downstream effects on cell viability.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














